2-(Pyrimidin-5-yl)acetamide
Overview
Description
2-(Pyrimidin-5-yl)acetamide is a heterocyclic organic compound with the molecular formula C6H7N3O. It is characterized by a pyrimidine ring attached to an acetamide group.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 2-(pyrimidin-5-yl)acetamide, are known to interact with various biological targets and exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Pyrimidines, the core structure of this compound, play a vital role in various biochemical reactions . They are essential components of nucleic acids, serving as the building blocks of DNA and RNA .
Cellular Effects
Pyrimidine derivatives have been associated with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 2-(Pyrimidin-5-yl)acetamide in laboratory settings. It is known that the compound is stable at room temperature .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including the synthesis of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method includes the condensation of pyrimidine-5-carboxylic acid with ammonia or an amine under dehydrating conditions to form the corresponding amide . Another approach involves the direct acylation of pyrimidine with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, amines, and carboxylic acids, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(Pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-5-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.
2-(Pyrimidin-4-yl)acetamide: The pyrimidine ring is substituted at the 4-position instead of the 5-position.
Uniqueness
2-(Pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-pyrimidin-5-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)1-5-2-8-4-9-3-5/h2-4H,1H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWGCUNGMDSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630450 | |
Record name | 2-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-02-7 | |
Record name | 2-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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